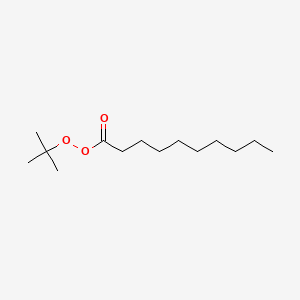

Decaneperoxoic acid tert-butyl ester

Description

Decaneperoxoic acid tert-butyl ester (CAS 16474-36-5), also known as tert-butyl peroxydecanoate, is a peroxoic acid ester with the molecular formula C₁₄H₂₈O₃ and a molecular weight of 244.37 g/mol (calculated from formula: 12×14 + 1×28 + 16×3 = 244). It belongs to the class of organic peroxides, characterized by a 10-carbon alkyl chain (decanoate) linked to a peroxide group (–O–O–) and a tert-butyl ester moiety. This compound is primarily utilized as a radical initiator in polymerization reactions due to its thermal instability, which facilitates controlled decomposition into reactive free radicals .

Properties

CAS No. |

16474-36-5 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

tert-butyl decaneperoxoate |

InChI |

InChI=1S/C14H28O3/c1-5-6-7-8-9-10-11-12-13(15)16-17-14(2,3)4/h5-12H2,1-4H3 |

InChI Key |

WKEWCYHGACEYTR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OOC(C)(C)C |

Canonical SMILES |

CCCCCCCCCC(=O)OOC(C)(C)C |

Appearance |

Solid powder |

Other CAS No. |

16474-36-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decaneperoxoic acid tert-butyl ester; tert-butyl decaneperoxoate. |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chain Length : Longer alkyl chains (e.g., dodecane vs. decane) increase molecular weight and may reduce volatility .

- Branched vs.

- Functional Groups: The presence of a ketone (3-Oxooctanoic acid tert-butyl ester) introduces polarity, altering solubility and decomposition pathways compared to peroxoic esters .

Thermochemical and Stability Properties

- This compound: Decomposes exothermically upon heating, releasing free radicals. No direct thermochemical data is available in the provided evidence, but analogous peroxoic esters (e.g., dothis compound) exhibit condensed-phase thermochemistry with enthalpy changes influenced by chain length .

- Dothis compound : Thermochemical data indicates stability up to 50–60°C, with decomposition pathways involving peroxide bond cleavage .

- tert-Butyl methacrylate (analogous decomposition) : Thermal decomposition yields isobutylene and carboxylic acids, a mechanism shared with many tert-butyl esters (Figure 1 in ).

Safety Implications: Peroxoic esters like this compound require stringent temperature control to prevent uncontrolled decomposition, unlike non-peroxidic esters (e.g., 3-Oxooctanoic acid tert-butyl ester), which are more thermally stable .

Preparation Methods

Table 1. Comparative Analysis of Synthesis Methods

Characterization and Quality Control

This compound is characterized by:

- FT-IR : C=O stretch at 1740 cm⁻¹, tert-butyl C-O at 1150 cm⁻¹.

- ¹H NMR (CDCl₃): δ 1.21 (s, 9H, tert-butyl), 1.26–1.34 (m, 14H, aliphatic chain), 2.42 (t, 2H, CH₂COO).

- HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).

Stability studies indicate a shelf life >3 years at −20°C in amber vials.

Q & A

Q. What are the standard protocols for synthesizing Decaneperoxoic acid tert-butyl ester in laboratory settings?

Methodological Answer: The synthesis typically involves the reaction of decaneperoxoic acid with tert-butyl alcohol under acidic or catalytic conditions. Key steps include:

- Protection of reactive groups : Use tert-butyl groups to stabilize intermediates and prevent side reactions, as seen in tert-butyl ester copolymers .

- Reaction optimization : Mild conditions (e.g., room temperature, anhydrous solvents) are recommended to preserve peroxoic acid integrity, similar to protocols for tert-butyl (2-formylphenyl) carbonate .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), as demonstrated in tert-butyl acetoacetate synthesis .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent decomposition, as advised for tert-butyl esters .

- Hazard mitigation : Use explosion-proof fume hoods and avoid contact with reducing agents, given the peroxoic acid’s oxidative nature. Toxicity data from analogous tert-butyl esters suggest strict PPE (gloves, goggles) compliance .

- Spill management : Neutralize with inert absorbents (e.g., sand) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound under varying catalytic conditions?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or enzyme-based catalysts to enhance esterification efficiency. Studies on tert-butyl acetoacetate show yield improvements with catalytic boron trifluoride .

- Kinetic studies : Monitor reaction progress via FTIR or HPLC to identify rate-limiting steps, as applied in tert-butyl ester copolymer synthesis .

- Solvent selection : Polar aprotic solvents (e.g., THF) may improve tert-butyl group activation, though peroxoic acid stability must be prioritized .

Q. What methodologies are effective in resolving contradictory data regarding the thermal stability of this compound?

Methodological Answer:

- Controlled degradation studies : Conduct thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate decomposition pathways, as done for tert-butyl ester copolymers .

- Data validation : Cross-reference results with analogous compounds (e.g., tert-butyl peroxybenzoate) to identify systemic errors. For example, discrepancies in Henry’s Law constants for similar esters highlight the need for standardized measurement protocols .

- Quality assessment : Apply EPA criteria (e.g., test substance stability, method suitability) to evaluate conflicting studies, ensuring exclusion of poorly characterized mixtures .

Q. How can this compound’s environmental fate be modeled using existing physicochemical data?

Methodological Answer:

- Henry’s Law constants : Estimate volatilization rates using published values for structurally related esters (e.g., peroxybenzoic acid tert-butyl ester) .

- QSAR modeling : Predict biodegradation pathways using tert-butyl ester hydrophobicity (logP) and molecular weight, as demonstrated in dibutyl sebacate studies .

- Ecotoxicology assays : Use OECD guidelines for aquatic toxicity testing, incorporating data from tert-butyl acetoacetate’s ecological profiles .

Data Analysis and Experimental Design

Q. What strategies mitigate analytical challenges in characterizing this compound’s reaction intermediates?

Methodological Answer:

- Advanced spectroscopy : Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to identify transient species, as used for tert-butyl (2-formylphenyl) carbonate .

- Chromatographic coupling : Pair GC-MS with derivatization techniques to stabilize peroxoic acid derivatives, avoiding column degradation .

- Computational modeling : Use DFT calculations to predict intermediate stability and reaction pathways, validated against experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.